molecular formula C12H15ClO2 B13439553 1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol

1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol

Cat. No.: B13439553
M. Wt: 226.70 g/mol
InChI Key: SNOUNINRSLWWTL-UHFFFAOYSA-N
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Description

1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a 4-chlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-chlorophenol in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions at the aromatic ring using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Bromine in carbon tetrachloride for halogenation

Major Products:

    Oxidation: Formation of 1-((4-Chlorophenoxy)methyl)cyclopentanone

    Reduction: Formation of 1-((4-Chlorophenoxy)methyl)cyclopentane

    Substitution: Formation of 4-bromo-1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol

Scientific Research Applications

1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 1-Methylcyclopentan-1-ol
  • 1-Phenylcyclopentan-1-ol
  • 1-(4-Methoxyphenyl)cyclopentan-1-ol

Comparison: 1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific biological activities due to the electron-withdrawing effect of the chlorine atom.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H15ClO2/c13-10-3-5-11(6-4-10)15-9-12(14)7-1-2-8-12/h3-6,14H,1-2,7-9H2

InChI Key

SNOUNINRSLWWTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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